molecular formula C7H2Cl3FO B1411423 2,5-Dichloro-3-fluorobenzoyl chloride CAS No. 1803718-66-2

2,5-Dichloro-3-fluorobenzoyl chloride

Cat. No.: B1411423
CAS No.: 1803718-66-2
M. Wt: 227.4 g/mol
InChI Key: SYXDNOULCSNVOH-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl3FO. It is a colorless to light yellow liquid that is sensitive to moisture. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 2,5-Dichloro-3-fluorobenzoyl chloride typically involves the acylation of 2,5-dichlorofluorobenzene with oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours. After the reaction, the product is obtained by direct distillation under reduced pressure .

Chemical Reactions Analysis

2,5-Dichloro-3-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dichloro-3-fluorobenzoic acid.

    Reduction: It can be reduced to form corresponding alcohols or amines depending on the reducing agent used.

Common reagents used in these reactions include water, alcohols, amines, and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions are substituted benzoyl derivatives, benzoic acids, and alcohols or amines .

Scientific Research Applications

2,5-Dichloro-3-fluorobenzoyl chloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

2,5-Dichloro-3-fluorobenzoyl chloride can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

2,5-dichloro-3-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3FO/c8-3-1-4(7(10)12)6(9)5(11)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXDNOULCSNVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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